molecular formula C17H15F3OS B1327549 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898780-22-8

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327549
CAS No.: 898780-22-8
M. Wt: 324.4 g/mol
InChI Key: NUBHNUHLZXBIHP-UHFFFAOYSA-N
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Description

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone is a chemical compound with the molecular formula C16H13F3OS It is characterized by the presence of a thiomethyl group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone typically involves the reaction of 2-thiomethylphenyl derivatives with trifluoromethylpropiophenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the thiomethylphenyl compound reacts with trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs due to its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-2’-trifluoromethylpropiophenone
  • 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone
  • 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone

Uniqueness

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone is unique due to the specific combination of its functional groups. The presence of both a thiomethyl and a trifluoromethyl group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHNUHLZXBIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644336
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-22-8
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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